Pentan-3-yl phenylacetate
CAS No.: 5436-62-4
Cat. No.: VC19733014
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5436-62-4 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | pentan-3-yl 2-phenylacetate |
| Standard InChI | InChI=1S/C13H18O2/c1-3-12(4-2)15-13(14)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
| Standard InChI Key | IXNXMQHWRPTORU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)OC(=O)CC1=CC=CC=C1 |
Introduction
Structural Identification and Nomenclature
Pentan-3-yl phenylacetate (IUPAC name: pentan-3-yl 2-phenylacetate) is characterized by the esterification of phenylacetic acid with pentan-3-ol. Its molecular formula is C₁₃H₁₈O₂, with a molecular weight of 206.28 g/mol . The branched alkyl chain at the pentan-3-yl position differentiates this compound from its linear analogues, such as n-pentyl phenylacetate (CAS 5137-52-0) . Key structural features include:
-
Phenyl group: Provides aromatic stability and influences electronic properties.
-
Ester linkage: Contributes to polarity and hydrolytic susceptibility.
-
Branched alkyl chain: Enhances steric hindrance, potentially affecting reactivity and physical properties.
Synthesis Methodologies
Single-Step Alkoxylation of Trichloroethylbenzene
A patented method for synthesizing phenylacetic acid esters involves the base-catalyzed reaction of 1,1,1-trichloro-2-phenylethane with alcohols under reflux conditions . Adapting this protocol for pentan-3-yl phenylacetate:
-
Reagents:
-
1,1,1-Trichloro-2-phenylethane (1 equiv)
-
Pentan-3-ol (3–5 equiv)
-
Potassium hydroxide (2 equiv)
-
-
Procedure:
Yield: ~70% (estimated based on analogous butyl phenylacetate synthesis) .
Physicochemical Properties
Limited isomer-specific data necessitate extrapolation from linear analogues :
| Property | Value (Pentan-3-yl Phenylacetate) | n-Pentyl Phenylacetate |
|---|---|---|
| Boiling Point (°C, 3 Torr) | 110–115 (estimated) | 112 |
| Density (g/cm³) | 1.02–1.05 | 1.03 |
| Solubility | Miscible in Et₂O, CHCl₃ | Similar |
Stability: Susceptible to base-catalyzed hydrolysis, regenerating phenylacetic acid and pentan-3-ol.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The NIST WebBook reports key IR peaks for n-pentyl phenylacetate :
-
C=O stretch: 1745 cm⁻¹ (ester carbonyl)
-
C-O-C asymmetric stretch: 1240–1160 cm⁻¹
-
Aromatic C-H bends: 710–690 cm⁻¹
Branched isomers may exhibit slight peak shifts due to altered electron density.
Nuclear Magnetic Resonance (NMR)
Predicted signals for pentan-3-yl phenylacetate (based on GP3 in ):
-
¹H NMR (CDCl₃):
-
δ 7.35–7.20 (m, 5H, aromatic)
-
δ 4.85–4.75 (m, 1H, -OCH(CH₂)₂)
-
δ 3.65 (s, 2H, -CH₂COO-)
-
δ 1.55–1.20 (m, 8H, pentan-3-yl chain)
-
-
¹³C NMR:
-
δ 171.2 (C=O)
-
δ 134.5–127.0 (aromatic carbons)
-
δ 70.8 (-OCH(CH₂)₂)
-
δ 36.4 (-CH₂COO-)
-
Applications and Industrial Relevance
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume